molecular formula C16H17N3O3 B11677987 N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]pyridine-4-carbohydrazide

N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]pyridine-4-carbohydrazide

Cat. No.: B11677987
M. Wt: 299.32 g/mol
InChI Key: BKIAXQADXFENOJ-WOJGMQOQSA-N
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Description

N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]pyridine-4-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. Hydrazones, a subclass of Schiff bases, are formed by the reaction of hydrazides with aldehydes or ketones.

Preparation Methods

The synthesis of N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]pyridine-4-carbohydrazide typically involves the condensation reaction between 4-ethoxy-3-methoxybenzaldehyde and pyridine-4-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then isolated by filtration and purified by recrystallization .

Chemical Reactions Analysis

N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]pyridine-4-carbohydrazide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and different solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]pyridine-4-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]pyridine-4-carbohydrazide involves its interaction with cellular targets. The compound can chelate metal ions, interfering with redox metabolism and generating reactive oxygen species. This leads to oxidative stress in cancer cells, inhibiting their proliferation. Additionally, the compound may inhibit specific enzymes or signaling pathways involved in cell growth and survival .

Comparison with Similar Compounds

N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]pyridine-4-carbohydrazide can be compared with other Schiff base hydrazones such as:

Properties

Molecular Formula

C16H17N3O3

Molecular Weight

299.32 g/mol

IUPAC Name

N-[(E)-(4-ethoxy-3-methoxyphenyl)methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C16H17N3O3/c1-3-22-14-5-4-12(10-15(14)21-2)11-18-19-16(20)13-6-8-17-9-7-13/h4-11H,3H2,1-2H3,(H,19,20)/b18-11+

InChI Key

BKIAXQADXFENOJ-WOJGMQOQSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=NC=C2)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=NNC(=O)C2=CC=NC=C2)OC

Origin of Product

United States

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